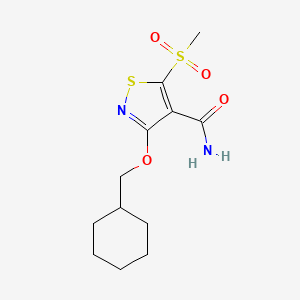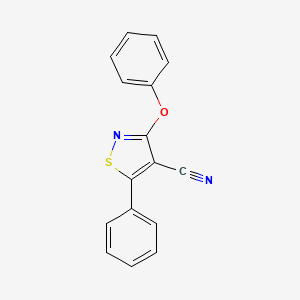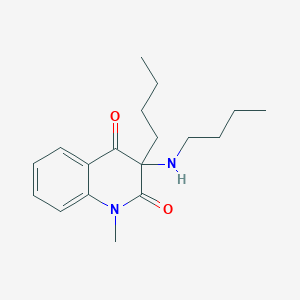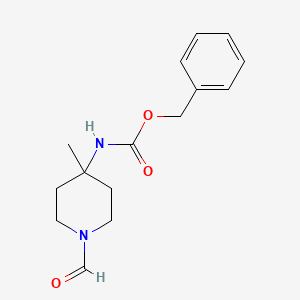![molecular formula C16H13N3O3S B12592376 5-{[4-(Phenylsulfanyl)pyrimidin-2-yl]amino}benzene-1,2,3-triol CAS No. 875477-62-6](/img/structure/B12592376.png)
5-{[4-(Phenylsulfanyl)pyrimidin-2-yl]amino}benzene-1,2,3-triol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-{[4-(Fenilsulfanyl)pirimidin-2-il]amino}benceno-1,2,3-triol es un compuesto orgánico complejo que presenta un anillo de pirimidina sustituido con un grupo fenilsulfanyl y una parte de aminobenceno triol
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de 5-{[4-(Fenilsulfanyl)pirimidin-2-il]amino}benceno-1,2,3-triol típicamente involucra reacciones orgánicas de múltiples pasos. Un enfoque común es comenzar con la síntesis del anillo de pirimidina, seguido de la introducción del grupo fenilsulfanyl. El paso final involucra el acoplamiento del derivado de pirimidina con el aminobenceno triol.
Métodos de Producción Industrial
Los métodos de producción industrial para este compuesto probablemente involucrarían la optimización de la ruta sintética para maximizar el rendimiento y minimizar los costos. Esto podría incluir el uso de procesos catalíticos, la detección de alto rendimiento de las condiciones de reacción y el desarrollo de técnicas de purificación eficientes.
Análisis De Reacciones Químicas
Tipos de Reacciones
5-{[4-(Fenilsulfanyl)pirimidin-2-il]amino}benceno-1,2,3-triol puede sufrir varios tipos de reacciones químicas, que incluyen:
Oxidación: El grupo fenilsulfanyl se puede oxidar para formar sulfoxidos o sulfonas.
Reducción: Los grupos nitro se pueden reducir a aminas.
Sustitución: Los anillos aromáticos pueden sufrir reacciones de sustitución electrófila.
Reactivos y Condiciones Comunes
Oxidación: Se pueden utilizar reactivos como el peróxido de hidrógeno o el ácido m-cloroperbenzoico (m-CPBA).
Reducción: Los agentes reductores comunes incluyen el gas hidrógeno con un catalizador de paladio o el borohidruro de sodio.
Sustitución: La sustitución electrófila puede ser facilitada por reactivos como el bromo o el cloro en presencia de un catalizador ácido de Lewis.
Productos Principales
Los principales productos formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados. Por ejemplo, la oxidación del grupo fenilsulfanyl puede producir sulfoxidos o sulfonas, mientras que la reducción de los grupos nitro puede producir las aminas correspondientes.
Aplicaciones Científicas De Investigación
5-{[4-(Fenilsulfanyl)pirimidin-2-il]amino}benceno-1,2,3-triol tiene varias aplicaciones de investigación científica:
Química: Utilizado como un bloque de construcción para la síntesis de moléculas más complejas.
Medicina: Investigado por sus posibles propiedades terapéuticas, incluidas las actividades anticancerígenas y antimicrobianas.
Industria: Utilizado en el desarrollo de nuevos materiales con propiedades específicas, como la conductividad o la fluorescencia.
Mecanismo De Acción
El mecanismo de acción de 5-{[4-(Fenilsulfanyl)pirimidin-2-il]amino}benceno-1,2,3-triol involucra su interacción con objetivos moleculares específicos. El grupo fenilsulfanyl puede interactuar con enzimas o receptores, modulando su actividad. La parte de aminobenceno triol puede participar en enlaces de hidrógeno y otras interacciones, influyendo en la actividad biológica general del compuesto.
Comparación Con Compuestos Similares
Compuestos Similares
Derivados de Pirimidina: Compuestos como la 4-(4,4,5,5-tetrametil-1,3,2-dioxaborolan-2-il)anilina y la N-(5-amino-2-metilfenil)-4-(3-piridil)-2-aminopirimidina comparten similitudes estructurales con 5-{[4-(Fenilsulfanyl)pirimidin-2-il]amino}benceno-1,2,3-triol
Singularidad
La singularidad de 5-{[4-(Fenilsulfanyl)pirimidin-2-il]amino}benceno-1,2,3-triol radica en su combinación específica de grupos funcionales, que confieren propiedades químicas y biológicas distintas. La presencia tanto del grupo fenilsulfanyl como del aminobenceno triol permite una amplia gama de modificaciones químicas e interacciones, lo que lo convierte en un compuesto versátil para diversas aplicaciones.
Propiedades
Número CAS |
875477-62-6 |
|---|---|
Fórmula molecular |
C16H13N3O3S |
Peso molecular |
327.4 g/mol |
Nombre IUPAC |
5-[(4-phenylsulfanylpyrimidin-2-yl)amino]benzene-1,2,3-triol |
InChI |
InChI=1S/C16H13N3O3S/c20-12-8-10(9-13(21)15(12)22)18-16-17-7-6-14(19-16)23-11-4-2-1-3-5-11/h1-9,20-22H,(H,17,18,19) |
Clave InChI |
YYBRLFQVGVQXLA-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)SC2=NC(=NC=C2)NC3=CC(=C(C(=C3)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1H-1,2,4-Triazole, 3,5-bis(1-methylethyl)-1-[(4-methylphenyl)sulfonyl]-](/img/structure/B12592305.png)

![1-[1-(2,4-Dichlorophenyl)ethyl]-1H-indazole-3-carboxylic acid](/img/structure/B12592312.png)
![5-{[4-(Octyloxy)phenyl]methyl}pyrimidine-2,4-diamine](/img/structure/B12592324.png)


![Acetamide,2-[[8-(isopropyl)-2H-1,2,4-triazino[5,6-B]indol-3-YL]thio]-N-(5-methyl-1,3,4-thiadiazol-2-YL)-](/img/structure/B12592345.png)

![N'-[(3,4-dimethoxyphenyl)methyl]-N-(4-phenylbutyl)ethane-1,2-diamine](/img/structure/B12592354.png)
![2-{[(4-Chloropyridin-2-yl)methyl]sulfanyl}-1,3-benzoxazole](/img/structure/B12592355.png)

![4-(Propan-2-yl)-2-{2-[(4S)-4-(propan-2-yl)-4,5-dihydro-1,3-oxazol-2-yl]pentan-2-yl}-4,5-dihydro-1,3-oxazole](/img/structure/B12592362.png)
![2-{Difluoro[(pentadecafluoroheptyl)oxy]methyl}-2,3,3-trifluorooxirane](/img/structure/B12592369.png)

